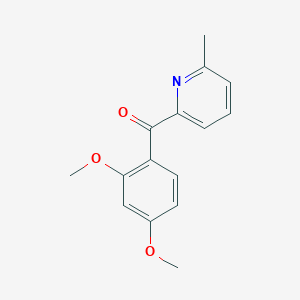

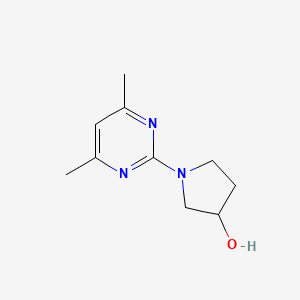

![molecular formula C14H13N3S2 B1454193 4-(甲硫基)-N-(吡啶-3-基甲基)苯并[d]噻唑-2-胺 CAS No. 1219914-67-6](/img/structure/B1454193.png)

4-(甲硫基)-N-(吡啶-3-基甲基)苯并[d]噻唑-2-胺

描述

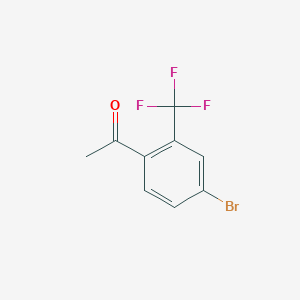

“4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C14H13N3S2 . It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Molecular Structure Analysis

The thiazole ring is a five-membered ring containing two hetero atoms . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” are not explicitly mentioned in the available literature .科学研究应用

Antibacterial and Antibiofilm Activities

This compound has been studied for its potential in combating antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound’s derivatives have shown promising results in inhibiting the growth of both planktonic and sessile MRSA cells, suggesting its use as a potent antibacterial agent .

Pesticidal Agents

Research has indicated that derivatives of this compound exhibit significant pesticidal properties. They have been effective against pests like the oriental armyworm and the diamondback moth, with some derivatives showing lethal rates against spider mites. This positions the compound as a potential lead structure for new insecticidal and acaricidal agents .

Tyrosine Kinase Inhibitors Synthesis

The compound serves as an intermediate in the synthesis of tyrosine kinase inhibitors like nilotinib and imatinib. These inhibitors are crucial in the treatment of certain types of cancer, making the compound an important player in pharmaceutical synthesis .

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been utilized as host materials for green and blue phosphorescent OLEDs. Their high triplet energy makes them suitable for creating efficient and durable OLEDs, which are used in various display technologies .

Agrochemical Research

In the field of agrochemistry, the compound’s derivatives have been synthesized to discover new chemicals with prominent pesticidal properties. This research is vital for developing more effective and environmentally friendly pesticides .

Neurological Research

The compound has been part of studies investigating the activation of calcium ion release in insect central neurons. This research could provide insights into insect neural pathways and potentially lead to the development of new neuroactive substances .

Synthesis of Benzothiazole Derivatives

It has been used in the synthesis of various benzothiazole derivatives. These derivatives have applications in medicinal chemistry, where they are explored for their therapeutic potentials .

Structural Motif in Active Ingredients

The compound’s structural motif is significant in the synthesis of active ingredients for pharmaceuticals and agrochemicals. Its role in creating high-performance materials underscores its importance in chemical research .

安全和危害

未来方向

The future directions for research on “4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Additionally, more studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards .

属性

IUPAC Name |

4-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S2/c1-18-11-5-2-6-12-13(11)17-14(19-12)16-9-10-4-3-7-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDPBGSBCMYNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

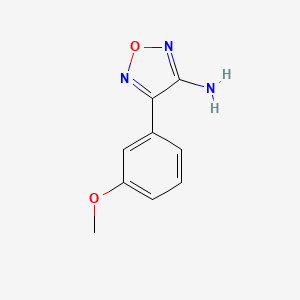

![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)

![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)